molecular formula C22H30N4O2 B5984857 1-(cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide

1-(cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide

Cat. No.: B5984857
M. Wt: 382.5 g/mol
InChI Key: ITJLTSNGVNVMMY-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-21(20-16-26(25-24-20)15-18-7-3-1-4-8-18)23-17-22(11-13-28-14-12-22)19-9-5-2-6-10-19/h2,5-6,9-10,16,18H,1,3-4,7-8,11-15,17H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJLTSNGVNVMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide typically involves the reaction of cyclohexylmethylamine with 4-phenyloxan-4-ylmethyl chloride, followed by the introduction of a triazole ring through a cyclization reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The cyclization step may require the use of a catalyst, such as copper(I) iodide, to promote the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions and can inhibit the activity of metalloenzymes. Additionally, the compound may modulate receptor activity by binding to specific sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
  • 1-(Cyclohexylmethyl)-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
  • 1-(Cyclohexylmethyl)-N-[(4-bromophenyl)methyl]triazole-4-carboxamide

Uniqueness

1-(Cyclohexylmethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide is unique due to the presence of the phenyloxan-4-yl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

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